- A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines, Journal of Medicinal Chemistry, 2015, 58(21), 8713-8722

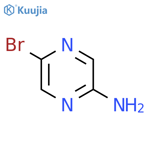

Cas no 912773-24-1 (6-Bromoimidazo[1,2-a]pyrazine)

![6-Bromoimidazo[1,2-a]pyrazine structure](https://pt.kuujia.com/scimg/cas/912773-24-1x500.png)

6-Bromoimidazo[1,2-a]pyrazine structure

Nome do Produto:6-Bromoimidazo[1,2-a]pyrazine

6-Bromoimidazo[1,2-a]pyrazine Propriedades químicas e físicas

Nomes e Identificadores

-

- 6-Bromoimidazo[1,2-a]pyrazine

- 2-Bromopyrazino[4,5-a]pyrole

- KSC496G0B

- 2-Bromopyrazino[4,5-a] pyrole

- 6-bromo-imidazo[1,2-a]pyrazine

- KKMWDXNBIKMCEH-UHFFFAOYSA-N

- 6-bromanylimidazo[1,2-a]pyrazine

- BCP23331

- CB0155

- STL554868

- SBB054693

- BBL101074

- FCH869683

- PB23663

- TRA0094347

- OR30553

- 6-bromo-4-hydroimidazo[1,2-a]pyrazine

- 6-Bromoimidazo[1,2-a]pyrazine (ACI)

- 6-Bromo-1,7-diazaindolizine

- Q-103532

- AKOS005256062

- FS-2623

- AC-28837

- MFCD09750036

- 912773-24-1

- CS-W005981

- SCHEMBL599662

- DB-002055

- SY017485

- EN300-173599

- DTXSID20651770

-

- MDL: MFCD09750036

- Inchi: 1S/C6H4BrN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H

- Chave InChI: KKMWDXNBIKMCEH-UHFFFAOYSA-N

- SMILES: BrC1=CN2C(=NC=C2)C=N1

Propriedades Computadas

- Massa Exacta: 196.95900

- Massa monoisotópica: 196.959

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 10

- Contagem de Ligações Rotativas: 0

- Complexidade: 130

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Carga de Superfície: 0

- Superfície polar topológica: 30.2

- Contagem de Tautomeros: nothing

- XLogP3: 1.7

Propriedades Experimentais

- Cor/Forma: No data avaiable

- Densidade: 1.89

- Ponto de Fusão: No data available

- Ponto de ebulição: No data available

- Ponto de Flash: No data available

- Índice de Refracção: 1.751

- PSA: 30.19000

- LogP: 1.49180

- Pressão de vapor: No data available

6-Bromoimidazo[1,2-a]pyrazine Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303+H313+H333

-

Declaração de Advertência:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Bromoimidazo[1,2-a]pyrazine Dados aduaneiros

- CÓDIGO SH:2933990090

- Dados aduaneiros:

China Customs Code:

2933990090Overview:

2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

Summary:

2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Bromoimidazo[1,2-a]pyrazine Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-173599-0.5g |

6-bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 95% | 0.5g |

$19.0 | 2023-09-20 | |

| Chemenu | CM104258-10g |

6-bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 95%+ | 10g |

$82 | 2024-07-20 | |

| Ambeed | A112997-1g |

6-Bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 97% | 1g |

$15.0 | 2025-02-25 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN2011832-50G |

6-bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 97% | 50g |

¥ 1,834.00 | 2023-04-13 | |

| abcr | AB514998-25g |

6-Bromoimidazo[1,2-a]pyrazine, 95%; . |

912773-24-1 | 95% | 25g |

€301.90 | 2025-02-19 | |

| Enamine | EN300-173599-0.05g |

6-bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 95% | 0.05g |

$19.0 | 2023-09-20 | |

| eNovation Chemicals LLC | D205753-5g |

6-Bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 98% | 5g |

$130 | 2024-05-24 | |

| eNovation Chemicals LLC | D205753-250g |

6-Bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 98% | 250g |

$2540 | 2023-05-14 | |

| Apollo Scientific | OR30553-5g |

6-Bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 97+% | 5g |

£28.00 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL209-250mg |

6-Bromoimidazo[1,2-a]pyrazine |

912773-24-1 | 97% | 250mg |

55.0CNY | 2021-08-03 |

6-Bromoimidazo[1,2-a]pyrazine Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Water ; 2 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol

1.3 2 h, 70 °C; 70 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol

1.3 2 h, 70 °C; 70 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Isopropanol , Water ; 3 h, 80 °C; 80 °C → rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Referência

- Discovery of novel (imidazo[1,2-a]pyrazin-6-yl)ureas as antiproliferative agents targeting P53 in non-small cell lung cancer cell lines, Anticancer Research, 2016, 36(4), 1621-1630

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Water ; 2 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ; 3 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Isopropanol ; 3 h, 100 °C

Referência

- Design and evaluation of 3,6-di(hetero)aryl imidazo[1,2-a]pyrazines as inhibitors of checkpoint and other kinases, Bioorganic & Medicinal Chemistry Letters, 2010, 20(14), 4045-4049

Método de produção 4

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Ethanol ; 12 h, 80 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 9

Referência

- Structure-Based Discovery of Novel Amide-Containing Nicotinamide Phosphoribosyltransferase (Nampt) Inhibitors, Journal of Medicinal Chemistry, 2013, 56(16), 6413-6433

Método de produção 5

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Ethanol , Water ; 8 h, 100 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7

Referência

- Design, synthesis and biological evaluation of imidazopyridazine derivatives containing isoquinoline group as potent MNK1/2 inhibitors, Bioorganic & Medicinal Chemistry, 2021, 40,

6-Bromoimidazo[1,2-a]pyrazine Raw materials

6-Bromoimidazo[1,2-a]pyrazine Preparation Products

6-Bromoimidazo[1,2-a]pyrazine Literatura Relacionada

-

Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525

912773-24-1 (6-Bromoimidazo[1,2-a]pyrazine) Produtos relacionados

- 2229209-91-8(1-1-(oxolan-3-yl)cyclopropylethan-1-one)

- 2171894-02-1(Ethyl 3-(3-hydroxyoxolan-3-yl)thiolane-3-carboxylate)

- 885957-50-6(2-(2,3-dimethoxyphenyl)ethanimidamide)

- 2679826-51-6((3R)-3-(4-fluorophenyl)-3-{(prop-2-en-1-yloxy)carbonylamino}propanoic acid)

- 881073-41-2(2-chloro-N'-1-(3,4-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylbenzohydrazide)

- 1797364-56-7(N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide)

- 1227600-32-9(3-(4-Fluorophenyl)pyridine-2-acetonitrile)

- 862648-55-3(N-(3,4-dimethylphenyl)-N'-(4-methoxyphenyl)methylethanediamide)

- 1047678-62-5(4-((3-Chloro-4-methylphenyl)amino)-2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxobutanoic acid)

- 1114852-64-0(4-(3-chloro-4-methoxyphenyl)-2-(2,4-dimethylbenzoyl)-4H-1lambda6,4-benzothiazine-1,1-dione)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:912773-24-1)6-Bromoimidazo[1,2-a]pyrazine

Pureza:99%

Quantidade:100g

Preço ($):461.0